

physical and chemical properties of (S)-1-Aminopentan-3-ol

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Compound of Interest

Compound Name: (S)-1-Aminopentan-3-ol

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(S)-1-Aminopentan-3-ol: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-1-Aminopentan-3-ol is a chiral amino alcohol that has garnered interest in the fields of medicinal chemistry and drug development. Its structure, featuring both an amino group and a hydroxyl group on a pentyl chain with a defined stereochemistry at the C-3 position, makes it a valuable building block for the synthesis of more complex molecules and a potential pharmacophore in its own right. This technical guide provides a detailed overview of the physical and chemical properties of **(S)-1-Aminopentan-3-ol**, along with insights into its synthesis and potential biological activities.

Physicochemical Properties

A thorough understanding of the physicochemical properties of **(S)-1-Aminopentan-3-ol** is essential for its application in research and development. While experimentally determined data for some properties are not readily available in the public domain, predicted values and data for the racemic mixture or related isomers provide valuable estimations.

Table 1: Physical and Chemical Properties of 1-Aminopentan-3-ol

Property	Value	Source
Molecular Formula	C ₅ H ₁₃ NO	[1]
Molecular Weight	103.16 g/mol	[1]
IUPAC Name	(3S)-1-aminopentan-3-ol	N/A
CAS Number	291535-62-1 (for 1-Aminopentan-3-ol)	[1]
Boiling Point (Predicted)	187.8 ± 13.0 °C at 760 mmHg	N/A
Density (Predicted)	0.9 ± 0.1 g/cm ³	N/A
Flash Point (Predicted)	67.4 ± 19.8 °C	N/A
Solubility	No experimental data found. Likely soluble in water and polar organic solvents.	N/A
Canonical SMILES	CCC(CCN)O	[1]
Isomeric SMILES	CC--INVALID-LINK--O	N/A
InChI	InChI=1S/C5H13NO/c1-2-5(7)3-4-6/h5,7H,2-4,6H2,1H3/t5-/m0/s1	N/A
InChIKey	RPOTYPSPQZVIJY-YFKPBYRVSA-N	N/A

Chemical Reactivity

The chemical behavior of **(S)-1-Aminopentan-3-ol** is dictated by the presence of the primary amine and secondary alcohol functional groups. These groups allow for a variety of chemical transformations, making it a versatile intermediate in organic synthesis.

- **Acylation:** The primary amino group can readily react with acylating agents such as acid chlorides and anhydrides to form amides. This reaction is fundamental in the synthesis of various derivatives for structure-activity relationship (SAR) studies.

- Alkylation: The nitrogen atom can be alkylated to yield secondary or tertiary amines.
- Oxidation: The secondary alcohol can be oxidized to a ketone, yielding 1-aminopentan-3-one.
- Esterification: The hydroxyl group can undergo esterification with carboxylic acids or their derivatives.
- Nucleophilic Substitution: The hydroxyl group can be converted into a good leaving group, allowing for nucleophilic substitution reactions at the C-3 position.

Synthesis

The enantioselective synthesis of **(S)-1-Aminopentan-3-ol** is crucial for its application in pharmaceuticals, where a single enantiomer is often responsible for the desired therapeutic effect. Several strategies can be employed to achieve the desired stereochemistry.

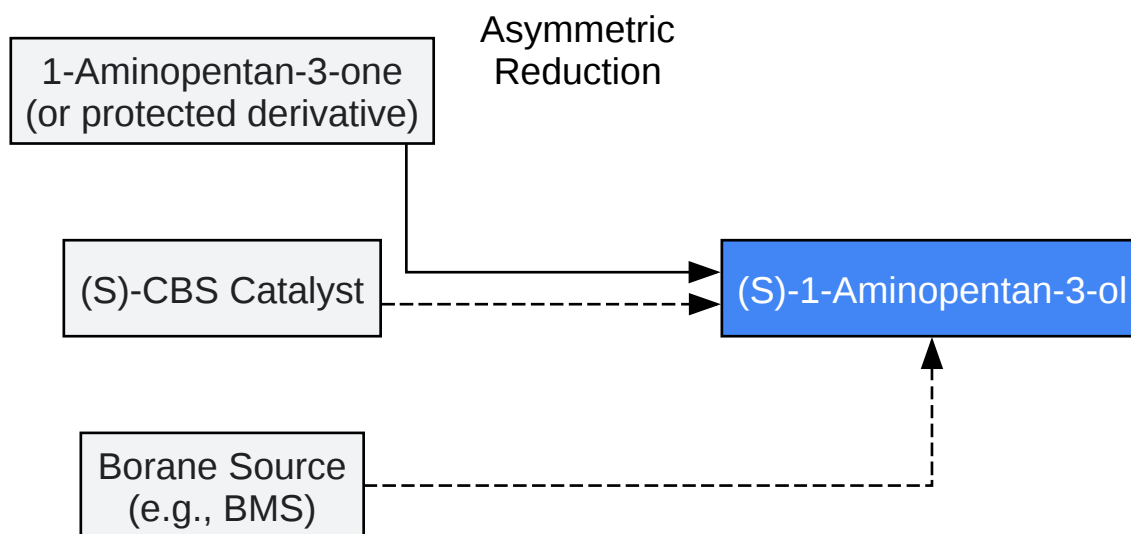
Asymmetric Synthesis from Prochiral Ketones

One common approach involves the asymmetric reduction of a prochiral ketone, such as 1-aminopentan-3-one. This can be achieved using chiral reducing agents or catalytic asymmetric hydrogenation.

Experimental Protocol: Conceptual Asymmetric Reduction

- Preparation of 1-aminopentan-3-one hydrochloride: The synthesis would typically start from commercially available materials and involve the formation of the aminoketone, which is often protected and isolated as a salt for stability.
- Asymmetric Reduction: The protected 1-aminopentan-3-one is then subjected to asymmetric reduction. A common method involves using a chiral oxazaborolidine catalyst, such as the Corey-Bakshi-Shibata (CBS) catalyst, with a stoichiometric reducing agent like borane-dimethyl sulfide complex (BMS).
 - The ketone (1 equivalent) is dissolved in an aprotic solvent (e.g., tetrahydrofuran, THF) and cooled to a low temperature (e.g., -78 °C).

- A solution of the (S)-CBS catalyst (typically 0.05-0.1 equivalents) in the same solvent is added.
- BMS (1.0-1.2 equivalents) is added dropwise, and the reaction is stirred for several hours at the low temperature.
- Workup and Purification: The reaction is quenched by the slow addition of methanol. The solvent is removed under reduced pressure, and the residue is treated with an acid (e.g., HCl) to hydrolyze the borate complexes and protonate the amine. The product is then extracted into an aqueous layer, and the non-polar impurities are removed with an organic solvent. The aqueous layer is basified, and the free amino alcohol is extracted with an organic solvent. The combined organic layers are dried and concentrated.
- Chiral Purity Analysis: The enantiomeric excess (ee) of the product is determined using chiral chromatography (e.g., HPLC or GC) with a suitable chiral stationary phase.
- Deprotection (if necessary): If the amino group was protected during the reduction, a final deprotection step is required.



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Caption: Asymmetric synthesis workflow for **(S)-1-Aminopentan-3-ol**.

Potential Biological Activity and Signaling Pathways

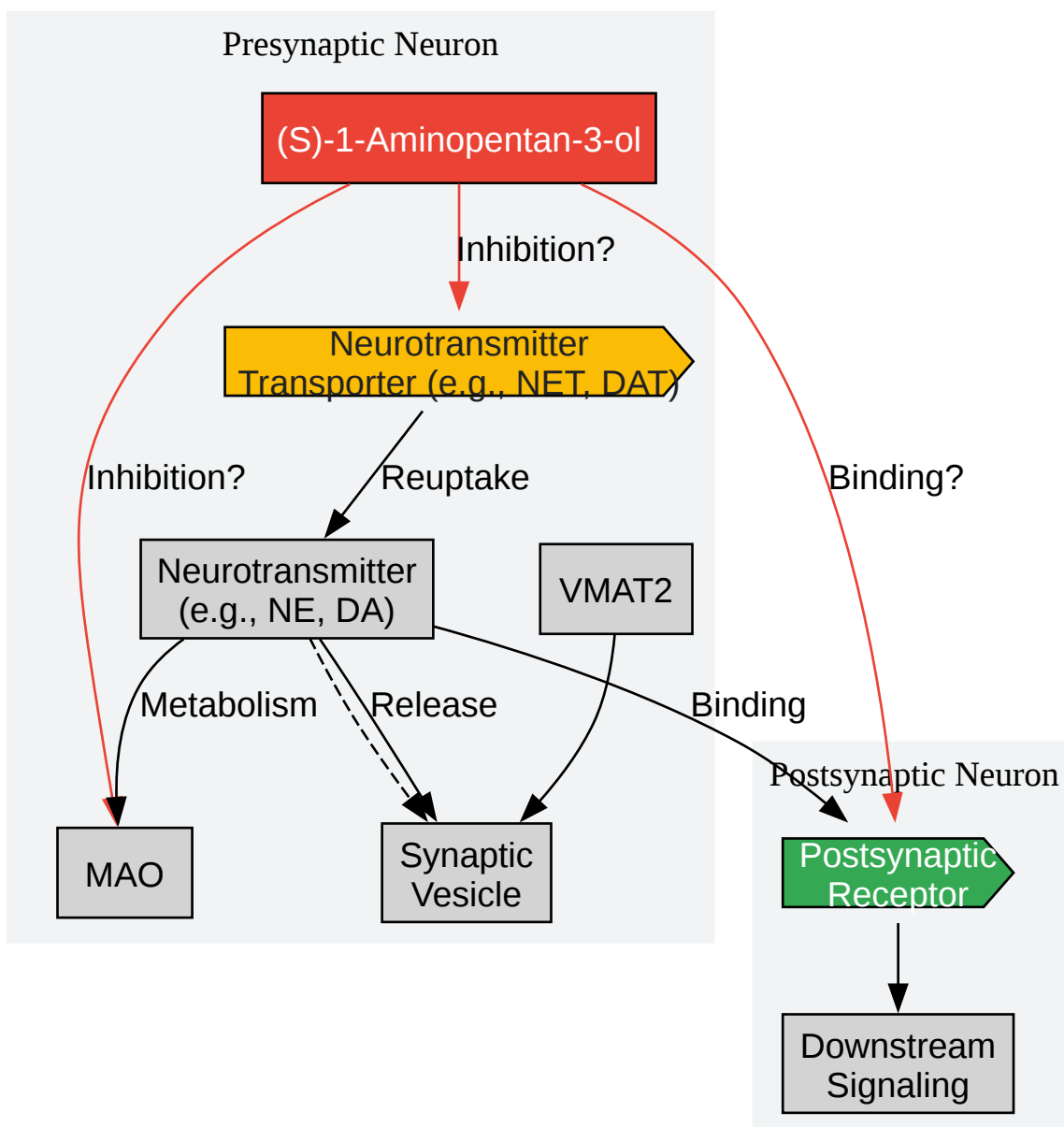
The structural similarity of **(S)-1-Aminopentan-3-ol** to endogenous signaling molecules, such as neurotransmitters, suggests its potential to interact with various biological targets. While specific studies on this molecule are limited, its chemical class, amino alcohols, is known to exhibit a range of biological activities.

Neurotransmitter System Modulation

The primary amino group and the overall structure of **(S)-1-Aminopentan-3-ol** bear resemblance to monoamine neurotransmitters like norepinephrine and dopamine. This suggests a potential for interaction with monoaminergic systems in the central nervous system.

Possible mechanisms of action could include:

- **Receptor Binding:** Acting as an agonist or antagonist at neurotransmitter receptors (e.g., adrenergic, dopaminergic, or serotonergic receptors).
- **Transporter Inhibition:** Inhibiting the reuptake of neurotransmitters from the synaptic cleft by blocking their respective transporters (e.g., NET, DAT, SERT).
- **Enzyme Inhibition:** Inhibiting enzymes involved in neurotransmitter metabolism, such as monoamine oxidase (MAO).



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Caption: Potential interactions with a monoaminergic synapse.

Conclusion

(S)-1-Aminopentan-3-ol represents a chiral building block with significant potential for the development of novel therapeutics, particularly those targeting the central nervous system. Its versatile chemical functionality allows for the synthesis of a diverse range of derivatives for SAR exploration. While there is a need for more comprehensive experimental data on its

physicochemical properties and specific biological targets, the foundational information presented in this guide serves as a valuable resource for researchers and scientists. Future investigations into its precise mechanism of action and the development of robust, scalable enantioselective synthetic routes will be critical in unlocking the full therapeutic potential of this promising molecule.

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References

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